Ethyl 2-phenylthiazole-5-carboxylate
Overview
Description
Ethyl 2-phenylthiazole-5-carboxylate is a compound with the CAS Number: 172678-67-0 and a molecular weight of 233.29 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-phenylthiazole-5-carboxylate is1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-phenylthiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 233.29 . The compound’s InChI code is1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
.
Scientific Research Applications
Antimicrobial Activities
Ethyl 2-phenylthiazole-5-carboxylate and its derivatives have been studied for their antimicrobial properties. For instance, Desai, Bhatt, and Joshi (2019) investigated ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives for their activities against various bacterial and fungal strains. These derivatives demonstrated significant antimicrobial activities, suggesting potential applications in combating infectious diseases (Desai, Bhatt, & Joshi, 2019).
Alzheimer's Disease Treatment
Ethyl 2-phenylthiazole derivatives have shown promise in treating Alzheimer's disease. Shi et al. (2017) synthesized novel derivatives and evaluated their cholinesterase-inhibition activities. One derivative, in particular, demonstrated excellent acetylcholinesterase-inhibition and butyrylcholinesterase-inhibition capabilities, highlighting the potential of these compounds in Alzheimer's disease therapy (Shi et al., 2017).
Photophysical Properties
The photophysical properties of ethyl 2-phenylthiazole-5-carboxylate derivatives have been explored in research. Amati et al. (2010) studied the photochemical reactions and photophysical properties of various derivatives, finding that they act as singlet-oxygen sensitizers. This property could have implications in photochemistry and materials science (Amati et al., 2010).
Green Chemistry Synthesis
Research by Meng et al. (2014) focused on developing efficient, environmentally friendly synthesis methods for ethyl 2-substituted-4-methylthiazole-5-carboxylates. Their one-pot procedure highlights the role of these compounds in green chemistry and sustainable practices (Meng et al., 2014).
Biothiol Detection in Living Cells
Ethyl 2-phenylthiazole-5-carboxylate derivatives have been used in the development of fluorescent probes for biothiol detection in living cells. Wang et al. (2017) designed a probe utilizing these derivatives for the sensitive and selective detection of biothiols, indicating potential applications in diagnostic and analytical chemistry (Wang et al., 2017).
Antituberculosis Activity
Jeankumar et al. (2013) synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated their activity against Mycobacterium tuberculosis. One compound showed significant inhibitory activity, suggesting a potential role in developing new antituberculosis drugs (Jeankumar et al., 2013).
Antileukaemic Activity
Nikolova et al. (2004) researched the antileukaemic activity of complexes involving ethyl 2-amino-4-phenyl-5-thiazolecarboxylate. One complex displayed significant activity against various human cell lines, highlighting its potential as an antineoplastic agent (Nikolova et al., 2004).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-phenyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNTXACUCMRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432543 | |
Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylthiazole-5-carboxylate | |
CAS RN |
172678-67-0 | |
Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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